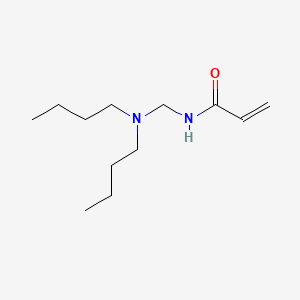
N-((Dibutylamino)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Dibutylamino)methyl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a dibutylamino group attached to the methylene carbon of the acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Dibutylamino)methyl)acrylamide typically involves the Mannich reaction, which is a three-component reaction that allows access to β-amino methylated carbonyl compounds. The traditional thermal Mannich reaction is unsuitable for preparing polymerizable N-methylene amino substituted acrylamides due to issues with premature polymerization and monomer isolation . Instead, a more efficient method involves the addition of acrylamides onto in situ generated or freshly isolated methylene Schiff base (iminium) salts . This method provides a high yield of the desired monomeric precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned Mannich reaction, followed by purification through vacuum distillation from the aqueous reaction mixture . The reaction typically operates at elevated temperatures (around 80°C) to facilitate the formation of the Schiff base and subsequent addition of the secondary amine .
Chemical Reactions Analysis
Types of Reactions
N-((Dibutylamino)methyl)acrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form temperature and pH-responsive polymers.
Substitution Reactions: The dibutylamino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Polymerization: Typically initiated by free radicals under thermal or photochemical conditions.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often under basic conditions.
Major Products
Polymerization: Produces polymers with dual functionalities of temperature and pH-responsiveness.
Substitution Reactions: Yields substituted acrylamides with various functional groups.
Scientific Research Applications
N-((Dibutylamino)methyl)acrylamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-((Dibutylamino)methyl)acrylamide exerts its effects involves the reversible ionization of the dibutylamino group, which alters the hydrophobicity of the polymer . This ionization is pH-dependent, allowing the polymer to respond to changes in the environment. The molecular targets and pathways involved include the interaction of the polymer with cellular membranes and the release of encapsulated therapeutic agents in response to specific stimuli .
Comparison with Similar Compounds
Similar Compounds
- N-((Dimethylamino)methyl)acrylamide
- N-((Diethylamino)methyl)acrylamide
- N-((Isobutoxymethyl)acrylamide)
Uniqueness
N-((Dibutylamino)methyl)acrylamide is unique due to its larger alkyl groups, which provide distinct hydrophobic properties and influence the polymer’s responsiveness to environmental stimuli . This makes it particularly suitable for applications requiring precise control over polymer behavior in response to temperature and pH changes .
Properties
CAS No. |
57166-83-3 |
|---|---|
Molecular Formula |
C12H24N2O |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
N-[(dibutylamino)methyl]prop-2-enamide |
InChI |
InChI=1S/C12H24N2O/c1-4-7-9-14(10-8-5-2)11-13-12(15)6-3/h6H,3-5,7-11H2,1-2H3,(H,13,15) |
InChI Key |
ZLVXBBQUJFPPNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CNC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


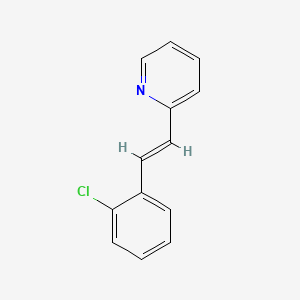

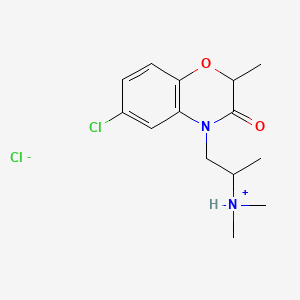
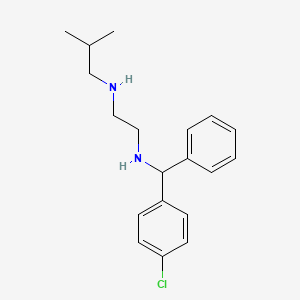
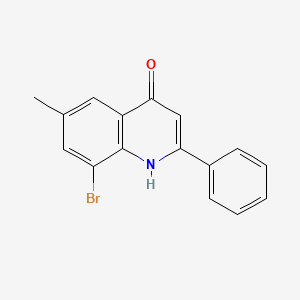
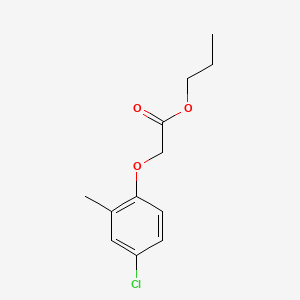
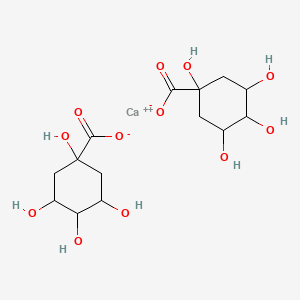

![2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate](/img/structure/B13759789.png)
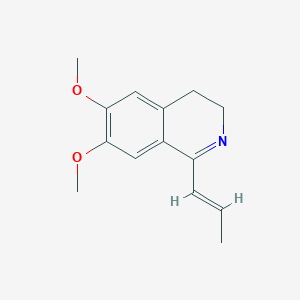
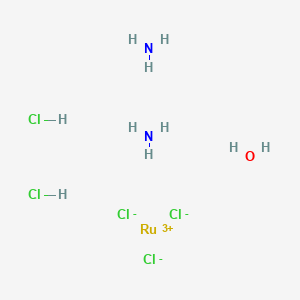
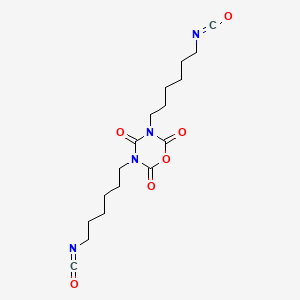
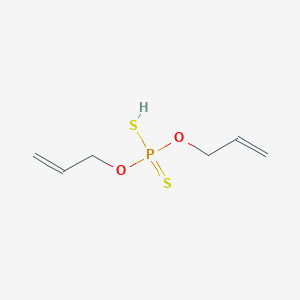
![1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(5-bromopyridin-2-yl)urea](/img/structure/B13759820.png)
